Product packaging for 2-Amino-5-mercapto-1,3,4-thiadiazole(Cat. No.:CAS No. 2349-67-9)

2-Amino-5-mercapto-1,3,4-thiadiazole

Cat. No.: B144363
CAS No.: 2349-67-9
M. Wt: 133.20 g/mol
InChI Key: GDGIVSREGUOIJZ-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) is a nitrogen and sulfur-containing heterocyclic compound of significant interest in multidisciplinary research. Its molecular structure, characterized by multiple electron-donating sites, allows it to function as a versatile precursor for synthesizing novel ligands and metal complexes . In materials science, it is an effective corrosion inhibitor for metals such as stainless steel and copper, forming a protective layer on the metal surface through adsorption . Recent studies also highlight its application as a leveler in bottom-up copper electroplating for high-density electronic interconnects, where it helps achieve void-free filling of blind holes in printed circuit boards . From a pharmacological perspective, this compound is classified as an investigational small molecule and has been studied in models of pulmonary tuberculosis . Its mechanism of action is linked to the inhibition of carbonic anhydrase enzymes, including CA II and CA IX . Researchers value this compound for its role in developing new coordination complexes and its utility in creating analytical reagents and pharmaceutical intermediates . This product is labeled with the hazard statements H302, H315, H319, and H335. It is offered with a minimum purity of 98% and should be stored sealed in a dry, room-temperature environment. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3S2 B144363 2-Amino-5-mercapto-1,3,4-thiadiazole CAS No. 2349-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3H-1,3,4-thiadiazole-2-thione
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InChI

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
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InChI Key

GDGIVSREGUOIJZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=NNC(=S)S1)N
Source PubChem
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Molecular Formula

C2H3N3S2
Source PubChem
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DSSTOX Substance ID

DTXSID1051486
Record name 5-Amino-1,3,4-thiadiazole-2-thiol
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Molecular Weight

133.20 g/mol
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CAS No.

2349-67-9
Record name 2-Amino-5-mercapto-1,3,4-thiadiazole
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Synthetic Methodologies and Chemical Transformations of 5 Amino 1,3,4 Thiadiazole 2 Thiol

Established Synthetic Routes for 5-Amino-1,3,4-thiadiazole-2-thiol

The synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol is well-documented, with several established methods providing reliable access to this important heterocyclic core. These routes range from classical cyclization reactions to more modern, efficient protocols.

Cyclization of Thiosemicarbazide (B42300) with Carbon Disulfide

The most traditional and widely employed method for synthesizing 5-Amino-1,3,4-thiadiazole-2-thiol is the cyclization of thiosemicarbazide with carbon disulfide. jmchemsci.com This reaction is typically performed under basic conditions. In a common procedure, thiosemicarbazide is treated with carbon disulfide in the presence of a base such as potassium hydroxide (B78521), sodium hydroxide, or anhydrous sodium carbonate in an alcoholic solvent like ethanol (B145695). jmchemsci.comirjmets.comjmchemsci.com The mixture is heated under reflux for several hours, typically ranging from 4 to 24 hours. jmchemsci.comirjmets.com Upon completion, the reaction mixture is concentrated and acidified, usually with hydrochloric acid, to precipitate the final product. jmchemsci.comjmchemsci.com This method is known for producing a pale-yellow crystalline solid with yields reported around 74-76%. jmchemsci.comjmchemsci.com

One-Pot Synthetic Approaches

To improve efficiency and simplify procedures, one-pot synthetic methods for 1,3,4-thiadiazole (B1197879) derivatives have been developed. A notable approach involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE). nih.govencyclopedia.pub This method serves as an alternative to using harsh or toxic dehydrating agents like phosphorus oxychloride (POCl₃). nih.govnih.gov The reaction proceeds in a single pot through the acylation of the thiosemicarbazide followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring system. nih.govencyclopedia.pub Another green, one-pot, three-component reaction has been reported for N-substituted 5-amino-1,3,4-thiadiazole derivatives, which involves the reaction of a ketene (B1206846) S,S-acetal, hydrazine, and an isothiocyanate. researchgate.neteurekaselect.com These one-pot strategies offer advantages such as reduced reaction times, simpler workup conditions, and often higher yields. researchgate.net

Ultrasound-Assisted Synthesis Protocols

In line with the principles of green chemistry, ultrasound irradiation has been explored as an energy-efficient method to promote the synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol. Research has demonstrated that using ultrasound can effectively drive the reaction, leading to increased efficiency compared to conventional heating methods. researchgate.net This technique has been reported for the synthesis of the target compound as well as its derivatives. researchgate.net While detailed protocols for the parent compound are emerging, the application of ultrasound in the synthesis of related heterocyclic thiols, such as 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide, underscores the potential of this technology. nih.gov Ultrasound-assisted synthesis offers benefits like shorter reaction times, lower energy consumption, and often improved yields. researchgate.netnih.gov

Table 1: Comparison of Synthetic Routes for 5-Amino-1,3,4-thiadiazole-2-thiol

Method Key Reagents Typical Conditions Reported Yield Reference(s)
Cyclization Thiosemicarbazide, Carbon Disulfide, Base (e.g., KOH, NaOH) Reflux in ethanol (4-24h), followed by acidification. ~74-76% jmchemsci.comjmchemsci.com
One-Pot Synthesis Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE) Heating in the presence of PPE as a cyclodehydrating agent. Good nih.govencyclopedia.pub
Ultrasound-Assisted Thiosemicarbazide, Carbon Disulfide Ultrasound irradiation. Increased efficiency researchgate.net

Derivatization Strategies and Novel Compound Synthesis

The presence of a reactive primary amino group and a thiol group makes 5-Amino-1,3,4-thiadiazole-2-thiol a versatile building block for the synthesis of a wide range of derivatives.

N-Substitution Reactions

The exocyclic amino group at the 5-position is a key site for derivatization, readily undergoing various N-substitution reactions to yield novel compounds with diverse chemical properties.

One of the most common derivatization strategies is the synthesis of imine derivatives, also known as Schiff bases. nih.govconnectjournals.com This is typically achieved through the condensation reaction of the primary amino group of 5-Amino-1,3,4-thiadiazole-2-thiol with a variety of aldehydes and ketones. researchgate.netsphinxsai.com The reaction is generally carried out by refluxing equimolar amounts of the thiadiazole and the carbonyl compound in a solvent such as absolute ethanol. researchgate.net Often, an acid catalyst, like a few drops of glacial acetic acid or concentrated hydrochloric acid, is added to facilitate the reaction. jmchemsci.comconnectjournals.comresearchgate.net The reaction time can vary from a few hours to longer periods, depending on the specific reactants. jmchemsci.comconnectjournals.comresearchgate.net This straightforward method allows for the incorporation of a wide array of substituents onto the thiadiazole core, leading to the generation of large libraries of novel Schiff base compounds. connectjournals.comresearchgate.netresearchgate.net

Table 2: Examples of Synthesized Imine Derivatives (Schiff Bases) of 5-Amino-1,3,4-thiadiazole-2-thiol

Carbonyl Reactant Catalyst/Solvent Conditions Product Type Reference(s)
Various Aldehydes Glacial Acetic Acid / Absolute Ethanol Reflux for 2.5-4 hours Schiff Base researchgate.net
(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ones Conc. HCl / Absolute Ethanol Reflux for 5-6 hours Heteroaryl Imine connectjournals.com
(vinyl furan-2-yl)methanol Absolute Ethanol Stirring for 3-4 hours Furan-containing Imine jmchemsci.com
Various Aldehydes Piperidine / Ethanol One-pot reflux Piperidinium Salt of Schiff Base researchgate.net
2-carboxybenzaldehyde Acetic Acid / Ethanol Reflux for 2.5 hours Carboxy-substituted Schiff Base researchgate.net
Amide Bond Formation via Coupling Reactions

The amino group at the C5 position of the 5-amino-1,3,4-thiadiazole-2-thiol ring is a key functional handle for elaboration, including the formation of amide and related bonds. One significant method involves the reaction with isocyanates to form urea (B33335) derivatives, a reaction analogous to amide bond formation.

In a representative synthesis, 5-amino-1,3,4-thiadiazole-2-thiol is dissolved in a suitable solvent like acetonitrile. An aryl isocyanate derivative is then added to the solution, and the mixture is stirred, typically at room temperature overnight. This reaction proceeds via nucleophilic attack of the exocyclic amino group of the thiadiazole onto the electrophilic carbon of the isocyanate, yielding the corresponding 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-arylurea adduct in pure form after filtration and washing. nih.gov

Table 1: Synthesis of Urea Derivatives via Coupling Reaction

Reactant 1Reactant 2 (Isocyanate)SolventConditionsProduct TypeReference
5-Amino-1,3,4-thiadiazole-2-thiolAryl isocyanateAcetonitrile (CH₃CN)Room temperature, overnight stirring1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivative nih.gov

S-Alkylation and Thioether Analog Formation

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is readily alkylated to produce a diverse range of S-substituted thioether analogs. This transformation is typically achieved by nucleophilic substitution, where the thione tautomer is deprotonated by a base to form a potent thiolate nucleophile, which then attacks an alkylating agent.

A general and efficient one-pot method involves treating the starting thiadiazole with an ethanolic solution of a base, such as potassium hydroxide (KOH), to generate the potassium salt in situ. nih.gov To this mixture, an appropriate alkylating agent, such as a substituted chloromethylbenzene or a 2-bromo-1-phenylethan-1-one derivative, is added. nih.gov The reaction mixture is typically heated under reflux for a short period (e.g., 1 hour) to afford the desired S-alkylated products in good yields. nih.gov The use of a catalyst, such as a trace amount of potassium iodide (KI), can facilitate the reaction. nih.gov

Table 2: Examples of S-Alkylation Reactions

Alkylating AgentBaseSolventConditionsProductYieldReference
Benzyl chlorideKOHEthanolReflux, 1h5-(Benzylthio)-1,3,4-thiadiazol-2-amine72% nih.gov
2-Bromo-1-phenylethan-1-oneKOHEthanolReflux, 1h2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one64% nih.gov
2-Bromo-1-(o-tolyl)ethan-1-oneKOHEthanolReflux, 1h2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one61% nih.gov
2,6-Dichlorobenzyl chlorideKOHEthanolReflux, 1h5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine69% nih.gov

Heterocyclization Reactions for Fused Systems

The bifunctional nature of 5-amino-1,3,4-thiadiazole-2-thiol, possessing both a nucleophilic amino group and a thiol group, makes it an excellent precursor for constructing fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of a new ring fused to the thiadiazole core.

One common strategy involves the reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. For instance, the reaction of 2-amino-1,3,4-thiadiazole derivatives with dicarbonyl compounds like pentane-2,4-dione can lead to the formation of pyrimidine (B1678525) rings fused to the thiadiazole. acs.org

Another significant route to fused systems is the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. This transformation can be achieved by first acylating the amino group of a related 4-amino-3-mercapto-1,2,4-triazole and then inducing cyclization. For example, reacting the aminomercaptotriazole with thenoyl chloride or thenoyl isothiocyanate leads to the formation of the fused triazolo-thiadiazole ring system. tandfonline.com Similarly, reaction with phosphorus oxychloride can effect the cyclization of thiosemicarbazide precursors to yield fused 5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amines. researchgate.net

Synthesis of Hybrid Molecules

The combination of the 5-amino-1,3,4-thiadiazole-2-thiol scaffold with other pharmacologically relevant moieties has led to the development of novel hybrid molecules.

Thiadiazole-Isatin Conjugates

Hybrid molecules incorporating both thiadiazole and isatin (B1672199) motifs have been synthesized. A key synthetic strategy involves a convergent approach where the two heterocyclic systems are linked together. The synthesis commences with the preparation of the necessary precursors: 5-amino-1,3,4-thiadiazole-2-thiol and a suitably functionalized isatin, such as 1-(2-bromoethyl)indoline-2,3-dione. niscpr.res.in

Glucoside-Thiadiazole Derivatives

To enhance the properties of lead compounds, glycosylation is a frequently employed strategy. A series of 1,3,4-thiadiazole derivatives of glucosides have been synthesized using a convergent route starting from D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol.

The synthetic pathway begins with the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol. In a typical procedure, the thiadiazole is treated with sodium hydroxide in aqueous acetone, followed by the addition of a protected glucose derivative, such as an acetobromo-α-D-glucose, to form an S-glycosylated intermediate. The amino group on the thiadiazole ring is then acylated using various substituted benzoic acids in the presence of a coupling agent to yield the final glucoside-thiadiazole derivatives.

Quinolyl-Thiadiazole Hybrids

The synthesis of hybrid molecules containing both quinoline (B57606) and 1,3,4-thiadiazole rings has been achieved through several routes, often starting with a quinoline-containing precursor. A prevalent method involves the use of quinoline thiosemicarbazides as key intermediates. researchgate.net

In one approach, quinoline-2-carbohydrazide (B1604917) is reacted with an appropriate isothiocyanate to form a quinoline thiosemicarbazide. This intermediate is then subjected to a cyclization reaction to form the 1,3,4-thiadiazole ring. Treatment of the thiosemicarbazide with phosphorus oxychloride is an effective method to induce this cyclization, yielding N-substituted-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amines. researchgate.net Another strategy involves the acid-catalyzed reaction between 1-(5-substituted-1,3,4-thiadiazol-2-yl)thioureas and 2-chloro-3-formyl quinolines to produce the target quinolyl-thiadiazole hybrids.

Preparation of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of 5-amino-1,3,4-thiadiazole-2-thiol is a focal point of research due to the biological importance of the sulfonamide group. These compounds are often prepared from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), an intermediate that can be synthesized from acetazolamide. chemicalbook.comscbt.com

One reported method involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with various carbonyl chlorides. For instance, novel pyrazole-containing sulfonamides have been synthesized by reacting 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-thiadiazole-2-sulfonamide. tandfonline.com This reaction leads to the formation of amide linkages, and the resulting compounds have been characterized using various spectroscopic methods. tandfonline.com

Another synthetic approach focuses on creating acridine (B1665455) sulfonamide/carboxamide compounds. nih.gov This process begins with the synthesis of nitro acridine derivatives, which are then reduced to form amino acridine intermediates. These intermediates subsequently react with sulfonyl chlorides or carbamoyl (B1232498) chlorides to yield the final acridine sulfonamide/carboxamide derivatives. nih.gov The structures of these novel compounds have been confirmed through FT-IR, NMR, and HRMS analyses. nih.gov

The following table summarizes the synthesis of representative sulfonamide derivatives:

Starting MaterialReagentDerivativeReference
5-amino-1,3,4-thiadiazole-2-sulfonamide4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloridePyrazole-sulfonamide derivatives tandfonline.com
Amino acridine intermediatesSulfonyl chlorides/Carbamoyl chloridesAcridine sulfonamide/carboxamide derivatives nih.gov

Green Chemistry Principles in the Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol derivatives to enhance efficiency and reduce environmental impact. nanobioletters.com Key green methodologies include microwave-assisted synthesis and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for the synthesis of 1,3,4-thiadiazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govasianpubs.orgnih.gov For example, 2-amino-5-aryl-1,3,4-thiadiazoles can be synthesized from substituted aryl or alkyl acids and thiosemicarbazide in the presence of a dehydrating agent like POCl₃ under microwave irradiation. asianpubs.org This method has also been successfully employed for the solvent-free synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles from aliphatic acids and thiosemicarbazide with concentrated sulfuric acid. vjs.ac.vn

A study detailed the microwave-assisted synthesis of various nih.govnih.govresearchgate.netthiadiazoles, nih.govresearchgate.netresearchgate.nettriazoles, and nih.govnih.govresearchgate.netoxadiazoles bearing indole (B1671886) moieties, highlighting the efficiency of this technique. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another green technique that has been effectively used to improve the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. researchgate.netnih.gov Research has demonstrated that ultrasound can significantly increase the efficiency of the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. researchgate.net The use of ultrasound has been shown to be a viable and more efficient alternative to conventional synthetic methods for these compounds. researchgate.net

In one approach, a green biocatalyst, terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB), was used in conjunction with ultrasonic irradiation for the synthesis of thiazole (B1198619) derivatives, resulting in enhanced yields and reduced reaction times. nih.gov

The following table provides an overview of green synthesis methodologies for 5-amino-1,3,4-thiadiazole-2-thiol derivatives:

Green Chemistry TechniqueReactantsProductKey AdvantagesReference
Microwave IrradiationSubstituted aryl/alkyl acid, thiosemicarbazide, POCl₃2-amino-5-aryl-1,3,4-thiadiazolesHigh yields, short reaction time, mild conditions asianpubs.org
Microwave Irradiation (Solvent-free)Aliphatic acid, thiosemicarbazide, H₂SO₄5-alkyl-2-amino-1,3,4-thiadiazolesShorter reaction time vjs.ac.vn
Ultrasound Irradiation5-amino-1,3,4-thiadiazole-2-thiol and others5-(benzylthio)-1,3,4-thiadiazol-2-amine derivativesIncreased efficiency researchgate.net
Ultrasound Irradiation with Biocatalyst2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chloridesThiazole derivativesEnhanced yields, reduced reaction times nih.gov

Pharmacological and Biological Activities of 5 Amino 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Anticancer and Antiproliferative Potency

Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of programmed cell death and the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Efficacy against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, PC3, HT-29, SKNMC, HepG2, A549)

The antiproliferative activity of 1,3,4-thiadiazole (B1197879) derivatives has been extensively evaluated against a panel of human cancer cell lines. Research has shown that modifications to the core structure can lead to potent and selective anticancer agents.

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, showing a wide range of activity with IC₅₀ values from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com In another study, honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold showed high potency against seven cancer cell lines, including A549, MDA-MB-231, MCF-7, and HepG2, with IC₅₀ values ranging from 1.62 to 10.21 μM. mdpi.com

Similarly, newly synthesized 1,3,4-thiadiazole derivatives showed the strongest antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 49.6 µM and 53.4 µM, respectively. nih.gov Another derivative, N-(5-methyl- ekb.egnih.govthiadiazol-2-yl)-propionamide, was most effective against HepG2 cells with an IC₅₀ value of 9.4 μg/mL. dmed.org.ua

The table below summarizes the cytotoxic activity of various 5-Amino-1,3,4-thiadiazole-2-thiol derivatives against several human cancer cell lines.

Derivative ClassCell LineActivity (IC₅₀)Reference
Honokiol-1,3,4-thiadiazole hybrid (8a)A549 (Lung)3.25 µM mdpi.com
Honokiol-1,3,4-thiadiazole hybrid (8a)MDA-MB-231 (Breast)4.61 µM mdpi.com
Honokiol-1,3,4-thiadiazole hybrid (8a)MCF-7 (Breast)1.62 µM mdpi.com
Honokiol-1,3,4-thiadiazole hybrid (8a)HepG2 (Liver)3.53 µM mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole (4e)MCF-7 (Breast)3.99 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole (4i)MCF-7 (Breast)2.34 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole (4e)HepG2 (Liver)3.13 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole (4i)HepG2 (Liver)4.45 µg/mL mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM nih.gov
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 µM nih.gov
N-(5-methyl- ekb.egnih.govthiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mL dmed.org.ua
N-(5-methyl- ekb.egnih.govthiadiazol-2-yl)-propionamideA549 (Lung)>100 µg/mL dmed.org.ua
Imidazo[1,2-a]- ekb.egnih.govtriazine derivative (31)PC-3 (Prostate)Strong Inhibition nih.gov
Miscellaneous 1,2,3-thiadiazole (B1210528) derivative (25)HT-29 (Colon)2.49 - 46.0 µM nih.gov

Induction of Apoptosis and Caspase Activation

A key mechanism behind the anticancer efficacy of these compounds is their ability to induce apoptosis, or programmed cell death. Studies have shown that treatment with 1,3,4-thiadiazole derivatives leads to the activation of caspases, a family of proteases that are central to the apoptotic process.

For example, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole were found to induce apoptosis in HepG2 and MCF-7 cells, demonstrated by a significant increase in the Bax/Bcl-2 ratio and the levels of caspase 9. mdpi.com Other research indicates that the mechanism of action for certain derivatives is connected with the activation of Caspase 3 and Caspase 8. nih.gov Acetamide derivatives have also been shown to induce apoptosis through caspase-3 activation and the disruption of the mitochondrial membrane. Furthermore, one promising derivative was used for apoptosis detection in MCF-7 cells, confirming this mode of action. mdpi.com

Tyrosine Kinase Inhibition (e.g., Abl, Src, c-KIT)

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth and proliferation; their dysregulation is a common feature of many cancers. Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of several tyrosine kinases.

A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were discovered to be potent inhibitors of Abl tyrosine kinase. nih.gov The 1,3,4-thiadiazole scaffold is a known inhibitor of kinases such as Src and Abl. nih.gov The inhibitor imatinib (B729), which is highly effective against BCR-ABL, demonstrates the therapeutic potential of targeting this kinase. nih.gov While imatinib is not effective against the closely related c-Src kinase, other compounds have been developed that show potent inhibition of both c-Src and Abl. nih.gov Research into novel inhibitors for the T315I Bcr-Abl mutant, which is resistant to many existing drugs, has identified promising thiadiazole derivatives. researchgate.net

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell migration, invasion, and survival. mdpi.comdntb.gov.ua As such, FAK has emerged as a significant target for the development of novel anticancer drugs. mdpi.comresearchgate.net

A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as micromolar inhibitors of FAK by targeting its ATP-binding pocket. researchgate.net These derivatives were shown to suppress colony formation, migration, and invasion of pancreatic cancer cells, while also inducing apoptosis. mdpi.com Further studies on FAK inhibitors with a 1,2,4-triazine (B1199460) skeleton have also shown promising results. nih.gov The inhibition of FAK phosphorylation blocks intracellular signaling, which in turn inhibits the proliferation of cancer cells. mdpi.com

Antimicrobial Efficacy

Beyond their anticancer properties, 5-Amino-1,3,4-thiadiazole-2-thiol and its derivatives exhibit a broad spectrum of antimicrobial activity. The thiadiazole ring is a key pharmacophore that contributes to this biological action. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria, which is a critical need due to rising antibiotic resistance. ekb.eg

Studies have demonstrated the efficacy of these compounds against pathogens such as Staphylococcus aureus and Corynebacterium diphtheriae (Gram-positive), as well as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative). nih.gov Thiobenzyl derivatives, for example, show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. In another study, a series of novel 1,3,4-thiadiazole derivatives containing an imine group were evaluated against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative), with several compounds exhibiting good antibacterial activity. ekb.eg

The table below presents the antibacterial activity of selected 1,3,4-thiadiazole derivatives.

Derivative ClassBacterial StrainTypeActivityReference
Thiobenzyl derivativeStaphylococcus aureusGram-PositiveMIC: 4–16 μg/mL
Thiobenzyl derivativeEscherichia coliGram-NegativeMIC: 4–16 μg/mL
Imine derivative (e4)Staphylococcus aureusGram-PositiveGood Activity ekb.eg
Imine derivative (e5)Enterococcus faecalisGram-PositiveGood Activity ekb.eg
Imine derivative (e6)Klebsiella pneumoniaeGram-NegativeGood Activity ekb.eg
Thiadiazopyrimidinone (8j)Staphylococcus aureusGram-PositiveBIC₅₀: 27 µg/mL mdpi.com
Thiadiazopyrimidinone (8j)Pseudomonas aeruginosaGram-NegativeBIC₅₀: 21 µg/mL mdpi.com
Thiadiazopyrimidinone (8j)Escherichia coliGram-NegativeBIC₅₀: 17 µg/mL mdpi.com
Phenylthiosemicarbazide derivativeKlebsiella pneumoniaeGram-NegativeInhibitory Effect rsc.org
Phenylthiosemicarbazide derivativeStaphylococcus hominisGram-PositiveInhibitory Effect rsc.org

Antifungal Activity

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated notable antifungal properties against a range of pathogenic fungi. The 1,3,4-thiadiazole ring is considered a key pharmacophore, and its derivatives have been extensively studied for their potential as agricultural and clinical antifungal agents. nih.govnih.gov

Research has shown that the introduction of different substituents onto the 1,3,4-thiadiazole nucleus can significantly enhance antifungal efficacy. For instance, a series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives exhibited potent activity against various Candida species, with some compounds showing greater efficacy than the standard drug fluconazole. dovepress.com Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives with a p-nitroaniline moiety displayed promising antifungal activity against Aspergillus niger and Candida albicans. dovepress.com

The mechanism of antifungal action for some derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov Docking studies have suggested that these compounds can interact with the 14-α-sterol demethylase enzyme, a key player in the ergosterol pathway. nih.gov Furthermore, metal complexes of 2-amino-1,3,4-thiadiazole derivatives have also shown enhanced antifungal activity compared to the parent ligand. nih.gov

Derivative ClassFungal SpeciesKey FindingsSource
5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazolesCandida speciesMany derivatives exhibited higher activity against C. albicans and Candida non-albicans species compared to standard drugs. dovepress.com
2-amino-1,3,4-thiadiazoles with p-nitroaniline moietyAspergillus niger, Candida albicansShowed the most promising antibacterial and antifungal properties. dovepress.com
1,3,4-thiadiazole derivatives (3a–3l)Eight Candida speciesCompounds 3k and 3l displayed very notable antifungal effects, likely by inhibiting ergosterol biosynthesis. nih.gov
Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazoleAspergillus species, C. albicansMetal complexes showed increased antifungal activity compared to the ligand. nih.gov

Antiviral Activity (e.g., HIV-1)

The 1,3,4-thiadiazole nucleus has been identified as a promising scaffold for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov As a bioisostere of the pyrimidine (B1678525) ring found in nucleic acids, the thiadiazole moiety can confer antiviral properties to the molecule. nih.gov

Studies on 1,3,4-thiadiazole derivatives have reported varying degrees of in vitro activity against HIV-1 and HIV-2. nih.gov For example, a series of chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles, while showing some anti-HIV-1 activity, were less potent than the standard drug zidovudine. nih.gov However, these compounds did demonstrate significant activity at micromolar concentrations, suggesting that the 2-amino-1,3,4-thiadiazole moiety is a valuable component for anti-HIV-1 agents. nih.gov The electronic properties of the N-aryl group were also found to influence the antiviral potency. nih.gov

Another series of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives were synthesized and tested for their activity against HIV-1 in MT-4 cells. nih.gov The results indicated that these compounds possess potential as inhibitory agents, further highlighting the importance of the 1,3,4-thiadiazole scaffold in antiviral drug discovery. nih.gov

Derivative ClassVirusKey FindingsSource
Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazolesHIV-1Showed significant anti-HIV-1 activity at micromolar concentrations, though less potent than zidovudine. nih.gov
5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivativesHIV-1Demonstrated promising inhibitory potential against HIV-1. nih.gov

Diuretic Action and Renal Function Modulation

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been investigated for their diuretic properties. proquest.comresearchgate.net A study on novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives found that some compounds exhibited a high level of diuretic action. proquest.com Specifically, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were identified as the most active compounds. proquest.com

The diuretic activity was evaluated by measuring the total urinary output in rats. proquest.comresearchgate.net The most potent compounds were further studied for their effects on electrolyte excretion, including their kaliuretic (potassium-excreting), saluretic (salt-excreting), and natriuretic (sodium-excreting) properties. proquest.com The study also estimated the carbonic anhydrase inhibition ability of these compounds, suggesting a potential mechanism for their diuretic effect. proquest.com

Derivative ClassKey FindingsSource
5-benzylthio-1,3,4-thiadiazol-2-amine derivativesFound to be the most active diuretics in the series, with satisfactory kaliuretic, saluretic, and natriuretic properties. proquest.com

Kaliuretic, Saluretic, and Natriuretic Properties

Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol have been investigated for their diuretic effects, specifically their ability to increase the excretion of potassium (kaliuretic), salt (saluretic), and sodium (natriuretic). A study involving the synthesis of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives identified several compounds with significant diuretic action. biopolymers.org.uaproquest.comnuph.edu.ua The most active among these were 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, which were further evaluated for their specific electrolyte excretion properties. biopolymers.org.uaproquest.com Research has shown that certain derivatives demonstrate a high level of diuretic action with favorable kaliuretic, saluretic, and natriuretic profiles. biopolymers.org.uaproquest.com The 1,3,4-thiadiazole nucleus is a known scaffold for designing potent diuretic agents, with some acting as carbonic anhydrase inhibitors. nuph.edu.ua

A series of sixteen newly synthesized 5-amino-1,3,4-thiadiazole-2-thiol derivatives were screened for their in-vivo diuretic activity in rats. mdpi.com It was observed that compounds featuring amine groups were particularly potent as diuretic agents. mdpi.com

Table 1: Diuretic Properties of Selected 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Compound Observation Reference
5-benzylthio-1,3,4-thiadiazol-2-amine derivatives (e.g., 2a, 2c, 2e) Found to be the most active with significant diuretic, kaliuretic, saluretic, and natriuretic properties. biopolymers.org.uaproquest.com

Central Nervous System Activities

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol have been synthesized and evaluated for their ability to protect against seizures in various experimental models. nih.govsigmaaldrich.comnih.gov

One study focused on the design and synthesis of 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol. This compound demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) test models without showing signs of neurotoxicity. nih.govresearchgate.net The formation of a Schiff base was found to improve lipophilicity, leading to better anticonvulsant activity. researchgate.net

Another series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives were synthesized and screened, with two compounds, 3a and 3b, exhibiting excellent anticonvulsant activity in both MES and PTZ models. niscpr.res.in The presence of a sulfonamide group in these compounds was associated with promising activity. niscpr.res.in Research has indicated that derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole possess notable central nervous system activity. researchgate.net

Table 2: Anticonvulsant Activity of Selected 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Compound Model Activity Reference
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol MES 66.67% protection at 100 mg/kg nih.gov
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol scPTZ 80% protection at 100 mg/kg nih.gov
Compound 3a (a 2-amino-5-sulphanyl-1,3,4-thiadiazole derivative) MES & PTZ Excellent anticonvulsant activity niscpr.res.in
Compound 3b (a 2-amino-5-sulphanyl-1,3,4-thiadiazole derivative) MES & PTZ Excellent anticonvulsant activity niscpr.res.in

Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol have also shown potential as antidepressant agents. A number of new imine derivatives were synthesized and tested for their antidepressant activity. nih.gov Two compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, demonstrated significant antidepressant activity, reducing immobility time by 77.99% and 76.26%, respectively, compared to the standard drug imipramine (B1671792) (82%). nih.gov

Further research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has identified compounds with marked antidepressant and anxiolytic properties. acs.orgnih.govacs.org One particularly potent compound, 3k, exhibited a mixed antidepressant-anxiolytic profile. acs.orgnih.gov

Table 3: Antidepressant Activity of Selected 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Compound Activity Reference
5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole Decreased immobility time by 77.99% nih.gov
5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole Decreased immobility time by 76.26% nih.gov

Anti-inflammatory and Analgesic Properties

The 1,3,4-thiadiazole nucleus is present in various compounds exhibiting anti-inflammatory and analgesic activities. nih.gov Research has been conducted on derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol to evaluate these properties. nih.gov

A study on novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives, which are related to the core structure, showed that the propionic acid derivative 9 produced good dose-dependent anti-inflammatory activity in the carrageenan-induced paw oedema test in rats. nih.gov Another study synthesized two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides and found that all new compounds possessed good analgesic action in the acetic acid writhing test, with some also showing fair anti-inflammatory activity. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative Series Test Model Activity Reference
Propionic acid derivative 9 (a 5-(1-adamantyl)-1,3,4-thiadiazole derivative) Carrageenan-induced paw oedema Good dose-dependent anti-inflammatory activity nih.gov
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides Acetic acid writhing test Good analgesic action nih.gov

Other Biological Activities

Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol have emerged as a promising class of compounds in the search for new antitubercular agents. lew.roresearchgate.net A series of Schiff bases were synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various carbonyl compounds. lew.roresearchgate.net Several of these derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv. lew.ro

Specifically, compounds with electron-withdrawing groups, such as fluorine and nitro groups, showed superior antimycobacterial activity compared to the standard drug pyrazinamide. lew.roresearchgate.net The most active compounds, 2m (containing a fluorophenyl group) and 2j (containing a chlorophenyl group), had a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. lew.ro Other derivatives also showed significant inhibition of M. tuberculosis. dovepress.com For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole showed 65% inhibition at a concentration of 6.25 µg/mL. dovepress.com

Table 5: Antitubercular Activity of Selected 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives against M. tuberculosis H37Rv

Compound Substituent Group MIC (µg/mL) % Inhibition (at 6.25 µg/mL) Reference
2m Fluorophenyl 1 - lew.ro
2j Chlorophenyl 1 - lew.ro
2k Bromophenyl 2 - lew.ro
2l Nitrophenyl 2 - lew.ro
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole 4-Fluorophenyl - 69% dovepress.com

Antihypertensive Activity

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been investigated for their potential as antihypertensive agents, primarily through their diuretic and vasodilatory effects.

A series of 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their diuretic activity in rats. nuph.edu.ua Several of these compounds demonstrated a significant increase in urinary output, a key mechanism for lowering blood pressure. nuph.edu.ua Notably, the diuretic action was accompanied by favorable saluretic and natriuretic properties, which are crucial for maintaining electrolyte balance. nuph.edu.ua The study suggested that the antihypertensive potential of these compounds is linked to their ability to inhibit carbonic anhydrase. nuph.edu.ua

In other research, 2-aryl-5-guanidino-1,3,4-thiadiazole derivatives were found to lower blood pressure in hypertensive rats. nih.gov The most potent compounds in this series were those with a 2-methylphenyl or 2-ethylphenyl group. nih.gov Preliminary studies indicated that the hypotensive action of these derivatives was a result of a direct relaxant effect on vascular smooth muscle, leading to vasodilation. nih.govnih.gov

Compound TypeMechanism of ActionKey Findings
5-Benzylthio-1,3,4-thiadiazol-2-amine derivativesDiuretic, Carbonic Anhydrase InhibitionSignificant increase in urinary output with favorable saluretic and natriuretic effects. nuph.edu.ua
2-Aryl-5-guanidino-1,3,4-thiadiazole derivativesVasodilation (direct relaxant effect on vascular smooth muscle)2-methylphenyl and 2-ethylphenyl derivatives were the most potent. nih.gov
2-Arylamino-1,3,4-thiadiazole derivativesNot specifiedShowed antihypertensive activity in spontaneously hypertensive rats. nih.gov

Antioxidant Activity

The antioxidant potential of 5-amino-1,3,4-thiadiazole-2-thiol derivatives has been explored through various assays, with many compounds demonstrating significant free radical scavenging capabilities.

In one study, a series of novel 1,3,4-thiadiazole derivatives of thiazolidinone were synthesized and evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Several of the synthesized compounds exhibited promising antioxidant activity, with some showing IC50 values comparable to the standard antioxidant, ascorbic acid.

Another study focused on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the thiadiazole scaffold. The compounds were tested for their ability to scavenge DPPH free radicals, and one of the derivatives demonstrated the highest activity among those tested, with a low IC50 value indicating strong antioxidant potential. researchgate.net

Derivative ClassAssayKey Findings
1,3,4-Thiadiazole derivatives of ThiazolidinoneDPPHSome compounds showed IC50 values comparable to ascorbic acid.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesDPPHOne derivative was found to be the most active with an IC50 value of 5.84 µg/ml. researchgate.net

Plant Growth Regulatory Effects

Certain derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown potential as plant growth regulators. These compounds can influence various physiological processes in plants, leading to enhanced growth and development. For instance, some derivatives have been identified as plant stimulants. jmchemsci.com

Research in the agricultural sector has explored the use of compounds like 2-amino-5-tert-butyl-1,3,4-thiadiazole as a plant growth regulator, which has been shown to promote healthy growth and improve crop yields. The versatility of the thiadiazole ring allows for the synthesis of a wide range of derivatives, some of which have been investigated for their ability to stimulate the systemic acquired resistance in plants, an important defense mechanism against pathogens. jmchemsci.com

Compound/Derivative TypeObserved Effect
5-Amino-1,3,4-thiadiazole-2-thiol derivativesPlant stimulants, Stimulants for acquired systemic immunity. jmchemsci.com
2-Amino-5-tert-butyl-1,3,4-thiadiazolePlant growth regulator, promoting healthy growth and improving crop yields.

Herbicidal Properties

The 1,3,4-thiadiazole nucleus is a component of some commercial herbicides, and research has continued to explore new derivatives for this application. The herbicidal mechanism of some thiadiazole derivatives involves the inhibition of photosynthesis, disruption of chloroplast ultrastructure, and interference with electron transport and photophosphorylation. researchgate.net

A study on N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides, which are derivatives of the core thiadiazole structure, showed that some of these compounds exhibit good herbicidal activities. researchgate.net Another study synthesized 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea and found it to have strong herbicidal activity. researchgate.net This highlights the potential for developing effective and selective herbicides from the 5-amino-1,3,4-thiadiazole-2-thiol scaffold.

Derivative ClassKey Findings
N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamidesSome compounds demonstrated good herbicidal activities. researchgate.net
1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ureaExhibited strong herbicidal activity. researchgate.net
5-substituted-l,3,4-thiadiazol-2-yl) urea (B33335) and pyrimidine derivativesPossess herbicidal activity. researchgate.net

Anti-Leishmanicidal Activity

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease.

A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing a triazole moiety were synthesized and evaluated for their in vitro anti-leishmanial activity against the promastigote form of Leishmania major. nih.gov Many of the synthesized compounds showed good activity, with the 4-methylbenzyl analog being the most potent. This compound was found to significantly reduce the number of intracellular amastigotes per macrophage and the percentage of infected macrophages. nih.gov

In another study, novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were developed and tested against L. major promastigotes. nih.gov A methylimidazole-containing derivative was identified as the most active compound, showing significantly higher efficacy than the standard drug, Glucantime. nih.gov

Derivative ClassTarget OrganismKey Findings
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with a triazole moietyLeishmania major (promastigotes and amastigotes)The 4-methylbenzyl analog was the most active, significantly reducing macrophage infection. nih.gov
5-(Nitrothiophene-2-yl)-1,3,4-thiadiazole derivativesLeishmania major (promastigotes)A methylimidazole derivative showed IC50 values of 11.2 µg/mL (24h) and 7.1 µg/mL (48h), being more effective than Glucantime. nih.gov

Anti-Malarial Activity

The development of new anti-malarial drugs is a global health priority, and derivatives of 5-amino-1,3,4-thiadiazole-2-thiol are being explored for this purpose.

Research has shown that 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives exhibit inhibitory activity against Plasmodium falciparum carbonic anhydrase (pfCA), an enzyme essential for the parasite's survival. This suggests a potential mechanism of action for thiadiazole-based anti-malarial drugs.

While not direct derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, structurally related 1,2,4-triazolo[4,3-a]pyrazines have been investigated as potent anti-malarial agents. A library of these compounds was screened against the P. falciparum 3D7 strain, and several tertiary alkylamine products displayed anti-malarial activity with IC50 values in the micromolar range. beilstein-journals.org These findings suggest that the broader class of related heterocyclic compounds containing the thiadiazole or a similar azole core holds promise for the development of new anti-malarial therapies.

Derivative Class/Related CompoundTargetKey Findings
1,3,4-Thiadiazole-2-sulfonamide derivativesPlasmodium falciparum carbonic anhydrase (pfCA)Showed inhibitory activity against this essential parasite enzyme.
1,2,4-Triazolo[4,3-a]pyrazinesPlasmodium falciparum 3D7 strainTertiary alkylamine derivatives showed IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org

Mechanistic Investigations of Biological Action

Elucidation of Cellular and Molecular Targets

Research has identified several cellular and molecular targets for ATT and its derivatives, highlighting its potential in various therapeutic areas. The compound's ability to interact with metal ions is a key feature of its mechanism, playing a role in its antimicrobial and anti-corrosion properties. jmchemsci.com This chelating ability is fundamental to its interaction with metalloenzymes. jmchemsci.com

One of the well-documented molecular targets is carbonic anhydrase (CA) . Derivatives of ATT have been synthesized and evaluated for their diuretic properties, which are linked to the inhibition of this enzyme. researchgate.net

In the context of oncology, derivatives have shown significant activity against human cancer cell lines. Studies on hybrid molecules incorporating the 5-amino-1,3,4-thiadiazole moiety revealed the inhibition of focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. nih.gov Furthermore, cell-based phenotypic profiling has shown that derivatives of ATT exhibit high biological similarity to known drugs like the antifungal agent itraconazole (B105839) and a chemokine receptor inhibitor, suggesting that they may act on similar targets or pathways. nih.gov

The compound has also been investigated for its effects on the central nervous system. It has served as a precursor for the synthesis of new amines with anticonvulsant activity and for imine derivatives with antidepressant activity , indicating engagement with molecular targets within the CNS. sigmaaldrich.comnih.gov Additionally, ATT has been explored in the context of pulmonary tuberculosis, suggesting potential interactions with targets specific to Mycobacterium tuberculosis. nih.gov

Table 1: Summary of Identified Molecular and Cellular Targets

Target ClassSpecific Target/SystemAssociated ActivitySource
EnzymesCarbonic AnhydraseDiuretic researchgate.net
KinasesFocal Adhesion Kinase (FAK)Antiproliferative (Pancreatic Cancer) nih.gov
ReceptorsChemokine Receptors (Inferred)Anti-inflammatory / Antiproliferative nih.gov
CNS TargetsTargets for Anticonvulsant/Antidepressant ActionAnticonvulsant, Antidepressant sigmaaldrich.comnih.gov
Metal IonsVarious Metal Ions (e.g., Pt(II), Cr(III), Ni(II))Chelation, Antimicrobial jmchemsci.comresearchgate.net
Pathogen-Specific TargetsTargets in Mycobacterium tuberculosisAntitubercular nih.gov

Analysis of Induced Cellular Morphological Changes

The interaction of 5-amino-1,3,4-thiadiazole derivatives with cells can lead to significant and observable changes in cellular morphology. A key methodology for observing these changes is the cell-painting assay, a high-content screening technique that uses fluorescent dyes to stain different cellular compartments, allowing for detailed morphological profiling. nih.gov

In a study involving a series of 5-amino-1,3,4-thiadiazole-isatin hybrids, treatment of U2OS osteosarcoma cells led to distinct morphological changes. nih.gov These changes were significant enough to be quantified, with the most active compounds inducing a morphological change value of over 30%. The observed phenotypic profiles for several of these derivatives showed a high degree of similarity to each other, suggesting a shared mechanism of action. nih.gov

Table 2: Cellular Morphological Changes Induced by 5-Amino-1,3,4-thiadiazole-isatin Derivatives

AssayCell LineObservationSignificanceSource
Cell-Painting Assay (CPA)U2OS (Human Osteosarcoma)Significant induced cellular morphological changes.Indicates potent biological activity and allows for mechanism-of-action elucidation through comparison with reference compounds. nih.gov
CPA Profile ComparisonU2OSHigh biological profiling similarity to the antifungal agent itraconazole and a chemokine receptor inhibitor.Suggests the compounds may share molecular targets or affect similar pathways as the reference drugs. nih.gov
CPA Cross-Bio-SimilarityU2OSHigh bio-similarity (>75%) among the most active tested derivatives.Suggests a common mode of action among the tested compounds. nih.gov

Characterization of Pathway Modulation and Polypharmacological Effects

The ability of a single compound to interact with multiple targets is known as polypharmacology. This can lead to enhanced efficacy and the ability to modulate complex biological pathways. Derivatives of 5-amino-1,3,4-thiadiazole have been shown to exhibit such polypharmacological properties. nih.gov

The development of hybrid molecules containing the ATT scaffold is often aimed at targeting multiple pathways to enhance drug action and mitigate side effects. nih.gov For instance, the antiproliferative and anti-migratory activities of certain derivatives in pancreatic cancer cells point to the modulation of pathways controlling cell growth and motility. nih.gov The inhibition of FAK phosphorylation is a specific example of pathway modulation, as FAK is a critical node in signaling pathways that regulate cell survival, proliferation, and migration. nih.gov

The broad range of identified biological activities—including diuretic, anticancer, anticonvulsant, and antidepressant effects—further supports the polypharmacological nature of this scaffold. researchgate.netnih.govsigmaaldrich.comnih.gov A single structural core gives rise to molecules that can interfere with renal, oncogenic, and neurological pathways. The finding that ATT derivatives show phenotypic similarities to both an antifungal agent and a chemokine receptor inhibitor in cell-painting assays is strong evidence of their ability to modulate diverse cellular pathways. nih.gov

Examination of Ligand-Receptor Interactions and Binding Mechanisms

The specific interactions between 5-amino-1,3,4-thiadiazole and its biological targets are crucial to its function. The molecule's tautomeric nature and multiple functional groups allow for diverse binding modes. It can exist in a thione form and a thiol form, which influences its hydrogen bonding and coordination capabilities. jmchemsci.comnih.gov

Coordination and Chelation: The sulfur and nitrogen atoms in the thiadiazole ring are effective coordination sites for metal ions. jmchemsci.com Studies have demonstrated its ability to act as a ligand for platinum(II), forming square planar complexes. researchgate.net It can also act as a bidentate or tridentate ligand, coordinating with ions like chromium(III) and nickel(II) through nitrogen and sulfur atoms. jmchemsci.com This coordination is a primary binding mechanism in its role as a corrosion inhibitor and is likely involved in its interaction with metalloenzymes. jmchemsci.com

Covalent and Non-Covalent Interactions: The reactivity of the thiol group is a key aspect of its binding mechanism. In studies where ATT was immobilized on a silica (B1680970) gel surface, the reaction occurred specifically through the thiol group, leaving the amino group free. colab.ws This differential reactivity is significant, as it suggests the thiol group can form covalent or strong coordinate bonds, while the amino group remains available to act as a hydrogen bond donor or a nucleophile, participating in non-covalent interactions with a receptor. colab.ws

Molecular Docking Studies: To understand interactions with protein targets, molecular docking simulations have been performed. Docking studies of ATT-isatin hybrids into the active sites of targets associated with itraconazole and the chemokine inhibitor BI-6901 were conducted to provide a theoretical basis for the observed biological similarities. nih.gov These computational studies help to predict the specific amino acid residues involved in binding and the preferred orientation of the ligand within the binding pocket, elucidating the non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

Table 3: Summary of Ligand-Receptor Interactions and Binding Mechanisms

Interaction TypeInteracting Moiety on ATTTarget/SubstrateDescriptionSource
Metal CoordinationRing Nitrogen and Thiol/Thione SulfurPt(II), Cr(III), Ni(II) ionsActs as a bidentate or tridentate ligand, forming stable complexes with transition metal ions. jmchemsci.comresearchgate.net
Covalent/Coordinate BondingThiol Group (-SH)Silylating agents on silica surfacesThe thiol group is shown to be the primary site of reaction for surface immobilization, indicating its high reactivity. colab.ws
Non-Covalent Interactions (Predicted)Amino Group, Heterocyclic RingProtein binding pockets (e.g., FAK, CA)Molecular docking studies predict binding modes involving hydrogen bonds and hydrophobic interactions with receptor active sites. nih.gov
Hydrogen BondingAmino Group (-NH2), Ring Nitrogens, Thiol/Thione GroupReceptor active sitesThe presence of multiple H-bond donors and acceptors facilitates strong, specific interactions with protein targets. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity Profiles

The biological profile of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives can be significantly altered by the nature and position of various substituents. researchgate.net Modifications at the 5-amino and 2-thiol positions are particularly consequential, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidepressant effects. nih.govnih.gov

Research into the anti-inflammatory and analgesic activities of compounds derived from this scaffold has shown that substitutions on the 1,3,4-thiadiazole (B1197879) ring are pivotal. japsonline.com For instance, a series of new 5-substituted-1,3,4-thiadiazole-2-thiols were designed with the expectation that structural changes at the 5-position would yield derivatives with a wide range of antioxidant activity. researchgate.net Indeed, three compounds from this series demonstrated very high antioxidant properties. researchgate.net

In the context of anticancer activity, the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is a key determinant of their cytotoxic effects. mdpi.com For example, derivatives with two methoxy (B1213986) groups on the phenyl rings have shown potent activity against breast and lung cancer cell lines. mdpi.com Similarly, the introduction of a trifluoromethyl substituent has led to derivatives with notable cytotoxic activity against breast cancer cells. nih.gov

The following table summarizes the influence of substituent variations on the biological activities of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives.

Substituent PositionType of Substituent/ModificationResulting Biological Activity
5-positionVarious substituentsBroad spectrum of antioxidant activity researchgate.net
C-5 phenyl ringTwo methoxy groupsPotent anticancer activity (breast and lung) mdpi.com
C-5 phenyl ringTrifluoromethyl groupCytotoxic activity against breast cancer cells nih.gov
5-amino groupImines and thiobenzyl groupsSignificant antidepressant activity nih.gov

Significance of the 1,3,4-Thiadiazole Ring System as a Core Pharmacophore

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in medicinal chemistry, valued for its diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties. nih.gov This five-membered heterocyclic ring is a bioisostere of pyrimidine (B1678525), the core structure of three nucleic bases, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication. nih.gov Its mesoionic character facilitates the crossing of cellular membranes and interaction with biological targets. nih.govnih.gov

The aromaticity of the 1,3,4-thiadiazole ring contributes to its stability in vivo and is considered a factor in the low toxicity of its derivatives in higher vertebrates. rsc.org The ring system contains a hydrogen bonding domain and a two-electron donor system, which are crucial for its biological actions. rsc.org Furthermore, the sulfur atom in the thiadiazole ring enhances liposolubility, which can positively affect biological activity. nih.gov This scaffold is also considered a bioisostere of other heterocycles like oxadiazoles, and its ability to form hydrogen bonds contributes to its favorable metabolic profile. nih.gov

The 1,3,4-thiadiazole scaffold's importance is underscored by its presence in numerous clinically used drugs, such as the diuretic Acetazolamide and the first-generation cephalosporin (B10832234) Cefazolin. nih.gov Its structural versatility allows for extensive modifications to develop new therapeutic agents. researchgate.net

Identification of Key Structural Features for Enhanced Potency

Several key structural features have been identified for enhancing the potency of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives. The toxophoric –N=C–S– moiety within the 1,3,4-thiadiazole ring is thought to be responsible for a broad range of biological activities. nih.gov

For anticonvulsant activity, the presence of the =N–C–S– moiety and the ring's strong aromaticity are crucial. frontiersin.org The potency can be further increased by substitutions with electron-withdrawing groups or lipophilic substituents. frontiersin.org For instance, introducing electron-withdrawing groups like nitro groups at the 5-position has been shown to boost anticonvulsant effects.

In the realm of antifungal agents, the addition of halogens like chloro or fluoro groups to the second position of a phenyl ring attached to the thiadiazole core enhances activity. nih.gov For diuretic activity, studies on novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives found that 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were the most active. nuph.edu.ua

The following table outlines key structural features that contribute to the enhanced potency of these derivatives.

Structural FeatureAssociated Biological Activity
–N=C–S– moietyBroad biological activity nih.gov
Electron-withdrawing groups at the 5-positionEnhanced anticonvulsant activity
Halogen substitution at the 2-position of a phenyl ringIncreased antifungal activity nih.gov
5-benzylthio substitutionPotent diuretic activity nuph.edu.ua

Comparative Analysis with Isosteric Replacements in Biological Systems

Isosteric replacement is a key strategy in drug design, and the 1,3,4-thiadiazole ring has been compared with its isosteres, such as 1,3,4-oxadiazole (B1194373), to evaluate the impact on biological activity. nih.govnih.gov The 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are considered bioisosteres, meaning they have similar physical and chemical properties that can elicit similar biological responses. nih.gov

In some instances, replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole moiety leads to a significant decrease in activity, highlighting the crucial role of the thiadiazole scaffold for certain pharmacological properties. nih.gov For example, in a study of anticancer agents, derivatives with the 1,3,4-thiadiazole ring showed significantly higher potency compared to their 1,3,4-oxadiazole isosteres. nih.gov

However, this is not always the case. In other studies, 1,3,4-oxadiazole derivatives have demonstrated comparable or even superior antibacterial and antifungal activities to their 1,3,4-thiadiazole counterparts. mdpi.com For example, certain 1,3,4-oxadiazole derivatives showed better antibacterial activity than the standard drugs. mdpi.com

The 1,3,4-thiadiazole ring is also a bioisostere of other heterocyclic systems like triazoles and imidazoles, which are important in antifungal therapies. nih.gov This bioisosteric relationship allows for the design of novel compounds with potentially improved pharmacological profiles.

The following table provides a comparative overview of isosteric replacements for the 1,3,4-thiadiazole ring.

Isosteric ReplacementImpact on Biological Activity
1,3,4-OxadiazoleCan result in a drastic drop in anticancer activity nih.gov
1,3,4-OxadiazoleMay show comparable or better antibacterial and antifungal activity mdpi.com
Triazoles and ImidazolesImportant for antifungal activity, offering avenues for new drug design nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been utilized to analyze the molecular properties of 5-Amino-1,3,4-thiadiazole-2-thiol. These theoretical studies provide a correlation between the compound's electronic structure and its observed performance in various applications. mocedes.org

The electronic structure of 5-Amino-1,3,4-thiadiazole-2-thiol has been investigated to understand its reactivity and interaction mechanisms. Quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) between them are crucial in this analysis.

A study by Yunusa et al. (2021) calculated these parameters to evaluate the compound's efficacy as a corrosion inhibitor for aluminum. mocedes.org The EHOMO indicates the molecule's ability to donate electrons, with higher values suggesting a greater tendency for donation. Conversely, the ELUMO reflects the molecule's capacity to accept electrons, with lower values indicating a greater ease of acceptance. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability; a smaller energy gap suggests higher reactivity. mocedes.org

The calculated quantum chemical parameters for 5-Amino-1,3,4-thiadiazole-2-thiol are presented in the table below.

ParameterValue (eV)
EHOMO-6.214
ELUMO-1.432
Energy Gap (ΔE)4.782
Data sourced from Yunusa et al. (2021). mocedes.org

These findings suggest that 5-Amino-1,3,4-thiadiazole-2-thiol has a significant potential for electron donation, a key factor in its ability to form a protective layer on metal surfaces. The distribution of the HOMO and LUMO across the molecule further reveals the active sites for these electronic interactions. The HOMO is typically localized on the sulfur atoms and the amino group, indicating these as the primary sites for electron donation. In contrast, the LUMO is distributed over the thiadiazole ring, suggesting this region is responsible for accepting electrons. mocedes.org

Theoretical calculations have been employed to predict the vibrational frequencies of thiadiazole derivatives, which aids in the interpretation of experimental infrared (IR) and Raman spectra. For 2,5-Dimercapto-1,3,4-thiadiazol (DMTD), a closely related compound, quantum chemical calculations using DFT (B3LYP) and ab initio MP2(full) methods were performed to propose a complete vibrational assignment. elsevierpure.com These theoretical spectra, when compared with experimental data, help to confirm the molecular structure and understand the vibrational modes of the molecule. For instance, the calculated frequencies for the thiol-thione tautomer of DMTD were found to be in good agreement with the observed IR and Raman bands, particularly when considering intermolecular hydrogen bonding in the solid state. elsevierpure.com

While specific theoretical vibrational spectra for 5-Amino-1,3,4-thiadiazole-2-thiol are not extensively detailed in the provided search results, the methodologies applied to similar compounds like DMTD are directly applicable and provide a framework for such analysis. Experimental FT-IR spectra of 5-Amino-1,3,4-thiadiazole-2-thiol are available and show characteristic bands for the amino and thiol groups, as well as the thiadiazole ring vibrations. jmchemsci.comspectrabase.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In a theoretical study on a derivative of 5-Amino-1,3,4-thiadiazole-2-thiol, the MEP was investigated using the PM3 method to identify the most active locations on the ligand. jmchemsci.com

The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are colored green. For thiadiazole derivatives, the nitrogen atoms of the ring and the sulfur atom of the thiol group are generally the sites of highest negative potential, indicating their role as key centers for interaction. jmchemsci.comresearchgate.net This analysis is crucial for understanding how the molecule interacts with other molecules, including metal surfaces in corrosion inhibition or receptor binding sites in biological systems.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of 5-Amino-1,3,4-thiadiazole-2-thiol, might bind to the active site of a protein.

Molecular docking studies have been performed on various derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol to predict their binding modes with specific protein targets, thereby elucidating their potential biological activities.

For instance, in a study on newly synthesized 1,3,4-thiadiazole (B1197879) derivatives, molecular docking was used to investigate their binding interactions with the ADP-sugar pyrophosphatase target. The results revealed that a derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited strong binding, with a docking score of -8.9 kcal/mol, and formed four hydrogen bonds with the NUDT5 gene. spectrabase.com

In another study, the electrosynthesized derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole were analyzed for their antioxidant and antibacterial activity using molecular docking. The results indicated that the derivatives bind strongly to the active sites of different antioxidant and antibacterial target proteins, suggesting their potential as new drug candidates. nih.gov

Furthermore, novel 1,3,4-thiadiazole derivatives were designed and subjected to molecular docking studies against aldose reductase and α-glucosidase, two enzymes implicated in diabetes mellitus. The docking calculations helped to identify the active sites and support the experimental findings of the compounds' inhibitory properties. nih.gov

The table below summarizes representative molecular docking results for derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol against various protein targets.

DerivativeProtein TargetDocking Score (kcal/mol)Key InteractionsReference
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolADP-sugar pyrophosphatase (NUDT5)-8.94 Hydrogen Bonds spectrabase.com
Electrosynthesized derivativesVarious antioxidant and antibacterial proteinsStrong binding affinity- nih.gov
N-(4-substitutedphenyl)-2-[(5-substitutedamino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrobenzyl)acetamide derivativesAldose Reductase, α-Glucosidase-- nih.gov

These studies collectively demonstrate that the 5-Amino-1,3,4-thiadiazole-2-thiol scaffold is a versatile platform for designing molecules with specific biological activities, and molecular docking is a powerful tool for predicting and understanding these interactions at a molecular level.

Estimation of Binding Affinities and Interactions

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a target protein. In the context of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Research has shown that derivatives of 1,3,4-thiadiazole can effectively bind to various biological targets. For instance, a study on new 1,3,4-thiadiazole derivatives identified a compound, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, which exhibited a strong binding affinity with ADP-sugar pyrophosphatase, with a docking score of -8.9 kcal/mol. uowasit.edu.iq This interaction was further stabilized by four hydrogen bonds with the NUDT5 gene. uowasit.edu.iqresearchgate.net

In another study, molecular docking was employed to evaluate the binding of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives with dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. dovepress.com The most potent compound in this series demonstrated a total binding energy of -1.6 kcal/mol, forming four pi-hydrogen interactions with the enzyme. dovepress.com Similarly, other research on 1,3,4-thiadiazole derivatives as DHFR inhibitors revealed that highly potent compounds share a common binding mode, forming critical hydrogen bonds and arene-arene interactions with amino acid residues such as Ser59 and Phe31. nih.gov

The binding affinities of these compounds are often quantified using scoring functions that estimate the free energy of binding. These computational predictions are crucial for prioritizing compounds for further experimental testing. uowasit.edu.iqdovepress.com

Table 1: Estimated Binding Affinities of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Derivative Target Protein Docking Score (kcal/mol) Binding Energy E(kcal/mol) Interacting Residues
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol ADP-sugar pyrophosphatase (NUDT5) -8.9 -31.5 (MM-GBSA) Not Specified
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) Dihydrofolate reductase (DHFR) Not Specified -1.6 Not Specified
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives Dihydrofolate reductase (DHFR) Not Specified Not Specified Ser59, Phe31

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of 5-Amino-1,3,4-thiadiazole-2-thiol and its derivatives to understand their reactivity, stability, and spectroscopic properties.

DFT calculations serve as a powerful tool to validate and interpret experimental findings. For example, the vibrational frequencies of 2,5-Dimercapto-1,3,4-thiadiazol (a related tautomer) have been calculated using DFT methods and compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in the definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Furthermore, DFT calculations have been used to analyze the electronic properties of 1,3,4-thiadiazole derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. universci.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attacks, thus corroborating experimentally observed reaction pathways. universci.com

Theoretical Investigations of Tautomerism

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. 5-Amino-1,3,4-thiadiazole-2-thiol can exist in different tautomeric forms, including the amino-thiol and the imino-thione forms. Theoretical studies using DFT and ab initio methods have been conducted to determine the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net

These computational investigations calculate the energies of the different tautomeric structures, providing insights into which form is more likely to be present under specific conditions. researchgate.net For instance, a detailed DFT study on 2-amino-1,3,4-thiadiazole (B1665364) and its derivatives investigated the amino-imino tautomerization, calculating the energy, geometrical parameters, and vibrational frequencies for each form. researchgate.net Such studies are crucial for understanding the molecule's chemical behavior and its interactions with biological targets, as different tautomers can exhibit distinct biological activities. Research on 2,5-Dimercapto-1,3,4-thiadiazol also involved proposing several structures resulting from thiol-thione tautomerism and using quantum chemical calculations to determine the most stable form. researchgate.net

Pharmacokinetic Profiling via Computational Models (e.g., ADMET Analysis)

In the process of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Computational models are increasingly used to predict these properties early in the drug development pipeline, saving time and resources.

For derivatives of 5-Amino-1,3,4-thiadiazole, ADMET profiling has been performed to assess their drug-like properties. nih.gov Studies on 5-amino-1,3,4-thiadiazole appended isatins indicated favorable pharmacokinetic parameters, such as good oral bioavailability and minimal toxicity. nih.gov Another investigation on 1,3,4-thiadiazole and 1,3-thiazolidine-4-one derivatives also included ADMET analysis to confirm their suitability for further development in medicinal chemistry. universci.com These computational predictions help in identifying candidates with a higher probability of success in later clinical trials.

Table 2: Predicted ADMET Properties of 5-Amino-1,3,4-thiadiazole Derivatives

Compound Series Predicted Property Finding
5-Amino-1,3,4-thiadiazole appended isatins Oral Bioavailability Good
5-Amino-1,3,4-thiadiazole appended isatins Hydrophilicity Balanced
5-Amino-1,3,4-thiadiazole appended isatins Toxicity Minimal
1,3,4-Thiadiazole and 1,3-thiazolidine-4-one derivatives Drug-like Properties Confirmed suitable for further development

Coordination Chemistry and Metal Complexes of 5 Amino 1,3,4 Thiadiazole 2 Thiol

Synthesis and Preparation of Metal Complexes

The synthesis of metal complexes with 5-Amino-1,3,4-thiadiazole-2-thiol or its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jmchemsci.com The general approach consists of dissolving the ligand, often in a solvent like ethanol (B145695) or DMF, and then adding a solution of the metal salt, such as a chloride or sulfate. jmchemsci.comresearchgate.net The reaction mixture is often heated under reflux for several hours to ensure completion. jmchemsci.comresearchgate.net The resulting solid complexes are then filtered, washed with the solvent to remove any unreacted starting materials, and dried. jmchemsci.comakjournals.com

For instance, complexes of Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), and Au(III) were prepared by reacting the respective metal chlorides with a Schiff-Mannich base derivative of ATT in absolute ethanol in a 1:1 molar ratio under reflux. jmchemsci.com Similarly, Co(II), Ni(II), and Cu(II) complexes of a derivative have been synthesized from 3,5-dinitrosalicylic acid and thiosemicarbazide (B42300). amazonaws.com In some cases, the synthesis starts from the thiosemicarbazide precursor, which is then cyclized to form the thiadiazole ring in the presence of reagents like carbon disulfide. connectjournals.com

The table below summarizes the synthesis of various metal complexes using ATT or its derivatives as ligands.

Metal Ion(s)Ligand TypeSynthesis MethodReference
Cr(III), Ni(II)Schiff base derivativeReaction of ligand with metal ions. jmchemsci.com
Co(II), Ni(II), Cu(II), Zn(II)Schiff base derivativeReaction with metal sulfates in DMF. researchgate.net
Pt(II)ATT and its violurate adductReaction of ligand with Pt(II) salt. researchgate.net
Co(II), Cr(III), Cu(II), Mn(II), VO(II)Schiff base derivativeReaction of ligand with metal ions. researchgate.net
Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), Au(III)Schiff-Mannich base derivativeRefluxing ligand with metal chlorides in ethanol. jmchemsci.com
Cu(II), Zn(II)ATTReaction of ATT with copper alloy corrosion products. akjournals.com

Elucidation of Coordination Modes and Ligand Properties

5-Amino-1,3,4-thiadiazole-2-thiol is a polydentate ligand, capable of coordinating to metal ions in various modes. nih.gov The molecule exists in tautomeric forms, the thiol and the thione forms, with the thione form being predominant in the solid state. capes.gov.br The potential coordination sites include the sulfur atom of the thiol/thione group, the nitrogen atoms of the thiadiazole ring, and the nitrogen atom of the exocyclic amino group. nih.gov

The coordination behavior often depends on the specific metal ion, the reaction conditions, and the nature of any substituents on the thiadiazole ring. It can act as a bidentate or tridentate ligand.

Bidentate Coordination: In many complexes, the ligand coordinates in a bidentate fashion. For example, in some Ni(II) complexes, it coordinates through the oxygen atom of a furan (B31954) ring and a methoxy (B1213986) group from a Schiff base derivative. jmchemsci.com In other cases, it binds through the sulfonamide oxygen and a thiadiazole nitrogen atom. researchgate.net It has also been observed to coordinate through the exocyclic sulfur atom and one of the ring nitrogen atoms. nih.gov

Tridentate Coordination: The ligand can also exhibit tridentate coordination. In a Cr(III) complex, a Schiff base derivative of ATT was found to act as a tridentate ligand. jmchemsci.com Another derivative, 2,5-diamino-1,3,4-thiadiazole, behaves as a neutral tridentate ligand, coordinating to Co(II), Ni(II), and Cu(II) ions via the ring sulfur and the nitrogen atoms of both amino groups. nih.gov

The specific coordination mode is typically elucidated using spectroscopic techniques, particularly infrared (IR) spectroscopy, by observing the shifts in the vibrational frequencies of the functional groups upon complexation.

Structural Characterization of Complexes

A variety of analytical and spectroscopic techniques are employed to characterize the structure of the metal complexes of 5-Amino-1,3,4-thiadiazole-2-thiol.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. The disappearance or shift of the ν(N-H) and ν(C=S) bands, and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations in the far-IR region, provide direct evidence of coordination. amazonaws.comjmchemsci.com For instance, the appearance of bands for M-N and metal-oxygen (M-O) vibrations supports the coordination of the ligand through these atoms. amazonaws.comresearchgate.net

NMR Spectroscopy (¹H, ¹³C): NMR spectroscopy helps in characterizing the ligand and confirming its structure. researchgate.netjmchemsci.com In the complexes, shifts in the proton and carbon signals compared to the free ligand can provide insights into the coordination environment, although the paramagnetism of some metal ions can lead to peak broadening. nih.gov

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion (e.g., octahedral or tetrahedral). researchgate.netamazonaws.com

Mass Spectrometry: This technique is used to confirm the molecular weight and fragmentation pattern of the synthesized ligands and complexes, thus helping to verify their proposed structures. researchgate.netjmchemsci.com

Other Techniques:

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.netcapes.gov.br Powder X-ray diffraction (p-XRD) can be used to assess the crystallinity and phase purity of the synthesized complexes. akjournals.comamazonaws.com

Molar Conductance Measurements: These measurements help to determine whether the anions are inside or outside the coordination sphere, thus distinguishing between electrolytic and non-electrolytic complexes. jmchemsci.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netakjournals.com

The table below summarizes the characterization techniques used for different metal complexes of ATT derivatives.

Metal ComplexCharacterization TechniquesReference
Cr(III), Ni(II)Molar conductivity, FT-IR, ¹H-NMR, Mass spectrometry jmchemsci.com
Co(II), Ni(II), Cu(II), Zn(II)Elemental analysis, IR, ¹H-NMR, UV-Vis, TGA-DTA, Magnetic susceptibility researchgate.net
Pt(II)IR, Single crystal X-ray diffraction, Thermal methods researchgate.net
Cu(II), Zn(II)TGA/DTG, DTA, IR, X-ray diffraction, Elemental analysis akjournals.com
Cu(II), Zn(II)UV-Vis, Fluorescence, IR, LC-MS, X-ray diffraction, NMR nih.govsemanticscholar.org

Determination of Geometrical Structures of Metal Complexes

Based on the data from spectroscopic and magnetic studies, specific geometries are proposed for the metal complexes of 5-Amino-1,3,4-thiadiazole-2-thiol and its derivatives. The common geometries observed include octahedral, square planar, and tetrahedral.

Octahedral Geometry: This is a frequently observed geometry. For example, Cr(III) complexes are often found to have an octahedral structure. jmchemsci.com Octahedral geometry has also been suggested for certain Zn(II), Co(II), Ni(II), and Cu(II) complexes, often involving the coordination of additional ligands like water or chloride ions to complete the coordination sphere. researchgate.netresearchgate.netnih.gov

Square Planar Geometry: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II), as well as for some Co(II) and Au(III) complexes. jmchemsci.comresearchgate.netjmchemsci.com

Tetrahedral Geometry: Tetrahedral structures have been proposed for some Ni(II) and Cu(II) complexes. researchgate.netresearchgate.net

Square-Pyramidal Geometry: A square-pyramidal geometry has been suggested for a Cu(II) complex. researchgate.net

The table below provides examples of proposed geometries for various metal complexes.

Metal IonProposed GeometryLigandReference
Ni(II)Square PlanarSchiff base derivative jmchemsci.com
Cr(III)OctahedralSchiff base derivative jmchemsci.com
Zn(II)OctahedralSchiff base derivative researchgate.net
Ni(II)TetrahedralSchiff base derivative researchgate.net
Co(II)Square PlanarSchiff base derivative researchgate.net
Cu(II)Square-PyramidalSchiff base derivative researchgate.net
Co(II), Ni(II), Cu(II), Pt(IV)OctahedralSchiff-Mannich base derivative jmchemsci.com
Pd(II), Au(III)Square PlanarSchiff-Mannich base derivative jmchemsci.com

Evaluation of Biological Activity of Metal Complexes

Metal complexes of 5-Amino-1,3,4-thiadiazole-2-thiol and its derivatives have attracted significant interest due to their potential biological applications. The coordination of the thiadiazole ligand to a metal center can enhance its biological activity compared to the free ligand, a phenomenon that is often attributed to factors like increased lipophilicity and altered bioavailability.

Cytotoxicity and Anticancer Activity: Several studies have investigated the cytotoxic properties of these metal complexes against various human cancer cell lines. amazonaws.comresearchgate.net For example, Pt(II) complexes of ATT and its adduct have been evaluated for their cell viability on a panel of human tumor cell lines. researchgate.net Co(II), Ni(II), and Cu(II) complexes of a derivative were tested for their cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. amazonaws.com The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells. nih.gov

Antimicrobial Activity: The metal complexes often exhibit significant antibacterial and antifungal properties. The antifungal activity of Co(II), Ni(II), and Cu(II) complexes has been demonstrated against species like Aspergillus and Candida. nih.govresearchgate.netnih.gov In some cases, the metal complexes showed enhanced activity compared to the parent ligand and were found to be as effective as standard antifungal drugs. nih.gov Antibacterial activity has also been reported against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. amazonaws.comresearchgate.net

Enzyme Inhibition: Derivatives of 1,3,4-thiadiazole are known to be inhibitors of various enzymes. For instance, some sulfonamide derivatives of this heterocycle are known inhibitors of carbonic anhydrase. researchgate.net The metal complexes of these ligands have also been investigated as enzyme inhibitors, which could be a mechanism for their observed biological effects. researchgate.net

Applications in Materials Science and Analytical Chemistry

Corrosion Inhibition Mechanisms

5-Amino-1,3,4-thiadiazole-2-thiol (ATT) is a highly effective corrosion inhibitor for various metals, including mild steel and aluminum, particularly in acidic environments. nih.govresearchgate.net Its inhibitory action is primarily attributed to its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from corrosive agents. mdpi.comchemmethod.com This adsorption process is multifaceted, involving both chemical and physical interactions.

The ATT molecule contains nitrogen and sulfur heteroatoms, which are rich in electrons. These electrons can form coordinate covalent bonds with the vacant d-orbitals of metal atoms, a process known as chemisorption. mdpi.com This chemical bonding results in a strongly adhered protective layer. Additionally, in acidic solutions, the ATT molecule can become protonated, leading to electrostatic attraction (physisorption) to the negatively charged metal surface. researchgate.netrsc.org Generally, the inhibition is considered to be a combination of both physisorption and chemisorption. rsc.org

The adsorbed ATT layer functions as a physical barrier, blocking the active sites on the metal where corrosion would typically initiate. chemmethod.com It acts as a mixed-type inhibitor, meaning it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comchemmethod.com The inhibition efficiency of ATT is dependent on its concentration, with higher concentrations generally providing better protection. researchgate.netrsc.org However, efficiency can decrease at elevated temperatures due to the potential desorption of the inhibitor molecules from the metal surface. researchgate.netuniroma1.it The planarity of the thiadiazole ring allows for efficient surface coverage, further enhancing its protective capabilities. chemmethod.com

Development of Electrochemical Sensors

The unique electrochemical properties of 5-Amino-1,3,4-thiadiazole-2-thiol make it a valuable material for constructing sensitive and selective electrochemical sensors for various biomolecules.

A common method for fabricating sensors is the modification of an electrode surface with ATT. This is often achieved through electropolymerization, where a thin, stable, and conductive film of poly(5-amino-1,3,4-thiadiazole-2-thiol) (p-ATT) is grown on a substrate like a glassy carbon electrode (GCE). nih.gov This polymeric film significantly enhances the electrode's electrocatalytic properties compared to a bare electrode.

To further improve sensor performance, ATT can be incorporated into nanocomposites. For example, modifying a paper-based electrode with a composite of graphene oxide and ATT has been shown to create a highly sensitive platform. nih.gov Similarly, pencil graphite (B72142) electrodes (PGEs) can be modified with an electropolymerized film of ATT (p-AMT) to create effective, single-use sensors. rsc.orgnih.gov The modification process, often monitored by cyclic voltammetry, results in an electrode with a larger effective surface area and enhanced electron transfer capabilities, which are crucial for sensitive detection. rsc.org

Electrodes modified with 5-Amino-1,3,4-thiadiazole-2-thiol have been successfully used for the quantitative analysis of several important biomolecules. The modified surface can facilitate the electrochemical reactions of target analytes and resolve the signals of different compounds in a mixture, which would otherwise overlap on unmodified electrodes.

For instance, a p-ATT modified GCE can simultaneously determine epinephrine, uric acid, and xanthine. chemmethod.com An electropolymerized film of the compound on a GCE has also been used to create a selective sensor for folic acid, achieving a very low detection limit. mdpi.com Furthermore, a sensor based on a poly(5-amino-1,3,4-thiadiazole-2-thiol) film has been developed for the sensitive determination of the anticancer drug doxorubicin. The table below summarizes the analytical performance of various ATT-based electrochemical sensors.

Target Analyte(s)Electrode ModificationLinear Range(s) (μM)Detection Limit(s) (μM)
Folic Acidp-AMT/GC1.0 x 10⁻¹ - 8.0 x 10²2.3 x 10⁻⁴
Epinephrine (EP), Uric Acid (UA), Xanthine (XA)p-ATT/GCNot specifiedNot specified
Uric AcidATT/Graphene Oxide/Paper100 - 10000Not specified
Doxorubicinp-ATT/GCE0.08 - 1000.02

Table based on data from references nih.govmdpi.comchemmethod.com. Note: p-AMT and p-ATT refer to the polymerized form of the title compound.

Nanomaterial Functionalization and Composite Development

The chemical structure of 5-Amino-1,3,4-thiadiazole-2-thiol makes it an excellent candidate for surface functionalization of nanomaterials and the creation of advanced nanocomposites.

The thiol group (-SH) present in the ATT molecule has a strong, natural affinity for gold surfaces. rsc.orgmdpi.com This allows for the straightforward functionalization of gold nanoparticles (AuNPs) through self-assembly. When ATT molecules are introduced to a solution of AuNPs, they spontaneously form a stable, self-assembled monolayer on the nanoparticle surface. rsc.org

This functionalization serves multiple purposes. Firstly, it stabilizes the nanoparticles, preventing them from aggregating. nih.gov Secondly, the exposed amino group (-NH2) on the outer surface of the monolayer provides a reactive handle for further conjugation with other molecules, such as antibodies or enzymes, for targeted biomedical applications. nih.gov This bifunctional nature is critical for developing sophisticated nanosystems for diagnostics and therapy.

5-Amino-1,3,4-thiadiazole-2-thiol can be polymerized to form a matrix for creating advanced nanocomposites, often in conjunction with carbon nanotubes (CNTs). For example, functionalized multi-walled carbon nanotubes (MWCNTs) have been dispersed within a poly(amide-thioester-imide) matrix that contains a thiadiazole moiety. researchgate.net

In such composites, the polymer provides an electroactive and stable framework, while the nanomaterial filler, like CNTs, contributes exceptional properties such as high surface area, mechanical robustness, and enhanced electrical conductivity. frontiersin.orgresearchgate.net The synergy between the polymer and the nanomaterial results in a composite with properties superior to those of the individual components, opening doors for applications in high-performance sensors, catalysis, and energy storage devices. researchgate.net

Anti-Biofilm Nanocoatings

The compound 5-Amino-1,3,4-thiadiazole-2-thiol (ATT) is a precursor in the synthesis of advanced anti-biofilm nanocoatings. Its derivatives have been successfully incorporated into core-shell nanoparticles to prevent the formation of microbial biofilms on various surfaces, a critical issue in medical and industrial settings.

Researchers have synthesized derivatives of ATT, such as 5,7-dimethyl mdpi.comcolab.wsresearchgate.netthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate and 7-methyl-5-phenyl mdpi.comcolab.wsresearchgate.netthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate, through the reaction of ATT with acetylacetone (B45752) or benzoylacetone. nih.gov These synthesized derivatives have been used to create a functional shell on a core of magnetite nanoparticles coated with octadecanoic acid (Fe₃O₄@C₁₈), forming a core-shell nanocoating. nih.gov The resulting nanostructures have demonstrated significant anti-biofilm activity.

The embedding of these thiadiazole derivatives into the Fe₃O₄@C₁₈ core-shell nanocoating has been shown to enhance the anti-biofilm properties, effectively reducing the colonization of surfaces by pathogens like Candida albicans. nih.gov The synthesis of these bioactive nanosystems represents a strategic approach in nanobiotechnology to combat antimicrobial resistance and prevent biofilm formation on medical devices. researchgate.net The reaction to produce these derivatives involves refluxing ATT with a dione (B5365651) in the presence of acetic acid. mdpi.comnih.gov

The ability to anchor 5-Amino-1,3,4-thiadiazole-2-thiol and its derivatives onto surfaces is a key aspect of creating such functional coatings. Studies have demonstrated the successful immobilization of ATT onto silica (B1680970) gel surfaces through both heterogeneous and homogeneous routes. colab.ws This surface modification occurs through the thiol group, leaving the amine group free, which can be crucial for further interactions or functionalities. colab.ws

Below is a table summarizing the components and findings related to anti-biofilm nanocoatings derived from 5-Amino-1,3,4-thiadiazole-2-thiol.

Nanocoating ComponentPrecursorKey Findings
Fe₃O₄@C₁₈- mdpi.comcolab.wsresearchgate.netthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate Derivative5-Amino-1,3,4-thiadiazole-2-thiolEnhanced anti-biofilm activity against Candida albicans. nih.gov
5,7-dimethyl mdpi.comcolab.wsresearchgate.netthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate5-Amino-1,3,4-thiadiazole-2-thiolSynthesized as a bioactive component for nanocoatings. nih.gov
7-methyl-5-phenyl mdpi.comcolab.wsresearchgate.netthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate5-Amino-1,3,4-thiadiazole-2-thiolSynthesized as a bioactive component for nanocoatings. nih.gov

Modification and Photostabilization of Polymeric Materials

Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol have been investigated for their potential to modify and enhance the photostability of polymeric materials. In particular, Schiff bases derived from this compound have shown promise as photostabilizers for poly(vinyl chloride) (PVC).

The modification of PVC with these Schiff's bases has been found to alter the polymer's susceptibility to photo-oxidation. The photostability of the modified PVC chains is studied by casting thin films and monitoring changes upon irradiation with ultraviolet light. The effectiveness of these derivatives as photostabilizers is assessed by observing changes in the infrared spectra, molecular weight, and surface morphology of the polymer.

The synthesis of these stabilizing Schiff bases is achieved by reacting 5-Amino-1,3,4-thiadiazole-2-thiol with various aldehydes in the presence of an acid catalyst. researchgate.net These resulting compounds can then be incorporated into the polymer matrix. The research in this area aims to develop effective stabilizers that can protect polymers from degradation caused by UV radiation, thereby extending their service life.

The table below presents data on the use of 5-Amino-1,3,4-thiadiazole-2-thiol derivatives for polymer modification and photostabilization.

PolymerModifierMethod of ModificationObserved Effect
Poly(vinyl chloride) (PVC)Schiff's bases of 5-Amino-1,3,4-thiadiazole-2-thiolIncorporation into polymer filmsIncreased photostability, reduced photo-oxidation.

Future Research Directions and Therapeutic Potential

Rational Design and Development of Novel Therapeutic Agents

The rational design of new drugs based on the 5-amino-1,3,4-thiadiazole-2-thiol scaffold is a key area of future research. This involves leveraging the known structure-activity relationships (SAR) of ATT derivatives to create compounds with enhanced potency and selectivity for specific biological targets. For instance, the modification of the thiadiazole ring and its substituents has been shown to significantly influence the biological activity of these compounds. mdpi.comnih.gov

Future efforts will likely focus on the synthesis of hybrid molecules that combine the 1,3,4-thiadiazole (B1197879) core with other pharmacologically active motifs. This approach aims to create synergistic effects, leading to compounds with improved therapeutic efficacy and reduced potential for side effects. nih.gov The development of new synthetic methodologies will also be crucial for accessing a wider diversity of ATT derivatives. mdpi.com

Research FocusKey ObjectivesPotential Therapeutic Applications
Hybrid Molecule Synthesis Combine ATT with other pharmacophores to enhance activity.Cancer, infectious diseases, neurodegenerative disorders.
Structure-Activity Relationship (SAR) Studies Elucidate the relationship between chemical structure and biological activity.Optimization of lead compounds for improved potency and selectivity.
Novel Synthetic Methodologies Develop efficient and versatile synthetic routes to ATT derivatives.Access to a broader range of chemical diversity for drug discovery.

Exploration of Unexplored Biological Targets and Pathways

While 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects, there remains a vast landscape of unexplored biological targets and pathways. mdpi.com Future research should aim to identify novel molecular targets for ATT-based compounds, which could lead to the discovery of new therapeutic applications.

Techniques such as chemical proteomics and high-throughput screening can be employed to systematically probe the interactions of ATT derivatives with a wide array of proteins and cellular pathways. The identification of new targets will not only expand the therapeutic potential of this scaffold but also provide valuable insights into fundamental biological processes. nih.gov Furthermore, ATT has been investigated in the context of pulmonary tuberculosis, suggesting its potential against specific infectious diseases. nih.gov

Advanced Optimization of Synthetic Pathways and Derivatization Strategies

The development of more efficient and sustainable synthetic methods for 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives is a critical area for future research. nbinno.com While established methods exist, such as the reaction of thiosemicarbazide (B42300) with carbon disulfide, there is a need for greener and more atom-economical approaches. nbinno.comjmchemsci.com

Advanced synthetic strategies, including microwave-assisted synthesis and flow chemistry, could offer significant advantages in terms of reaction times, yields, and purification. connectjournals.com Furthermore, the development of novel derivatization strategies will be essential for creating libraries of ATT-based compounds for biological screening. This includes the regioselective modification of the amino and thiol groups to introduce a wide range of functional groups and structural motifs. zsmu.edu.ua

In-Depth Elucidation of Mechanisms of Action and Drug Resistance

A deeper understanding of the molecular mechanisms by which 5-amino-1,3,4-thiadiazole-2-thiol derivatives exert their biological effects is crucial for their successful development as therapeutic agents. Future research should focus on elucidating the precise interactions of these compounds with their biological targets and the downstream signaling pathways that are affected.

Moreover, investigating the potential for drug resistance is a critical aspect of preclinical development. Studies should be conducted to identify the molecular mechanisms by which cells or microorganisms might develop resistance to ATT-based compounds. This knowledge will be invaluable for designing second-generation drugs that can overcome resistance and for developing combination therapies. nih.gov

Design of Multi-Targeted Pharmacological Scaffolds for Complex Diseases

The inherent structural versatility of the 5-amino-1,3,4-thiadiazole-2-thiol scaffold makes it an ideal platform for the design of multi-targeted pharmacological agents. nih.gov Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Therefore, compounds that can simultaneously modulate several key targets may offer superior therapeutic efficacy compared to single-target drugs. nih.gov

Future research in this area will involve the rational design and synthesis of ATT derivatives that are capable of interacting with multiple biological targets. This will require a deep understanding of the pathophysiology of the target disease and the use of computational modeling and structure-based design to guide the synthetic efforts. The development of such multi-targeted agents represents a promising strategy for tackling complex and multifactorial diseases.

Q & A

Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-thiol, and how can reaction efficiency be optimized?

The compound is typically synthesized via heterocyclization of thiosemicarbazide with carbon disulfide under acidic conditions. Ultrasound-assisted methods significantly improve reaction efficiency by reducing reaction time and increasing yield (e.g., from 65% to 88% under sonication) . Characterization involves IR spectroscopy (C-S stretching at 650–750 cm⁻¹, N-H at 3300 cm⁻¹), ¹H NMR (δ 5.1 ppm for -SH), and elemental analysis. For derivatives, S-alkylation with benzyl halides or Schiff base formation via condensation with aldehydes is common .

Q. How is 5-amino-1,3,4-thiadiazole-2-thiol characterized to confirm structural integrity and purity?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., thiol, amino).
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl group integration in derivatives).
  • Single-crystal X-ray diffraction : Resolves supramolecular interactions like π-π stacking and C=S-π interactions in coordination complexes .
  • Elemental analysis : Validates C, H, N, S composition (theoretical for C₂H₃N₃S₂: C 18.06%, H 2.27%, N 31.55%, S 48.12%) .

Q. What are the primary applications of this compound in materials science?

  • Corrosion inhibition : Acts as a mixed-type inhibitor for stainless steel in NaCl, achieving 92% efficiency at 10⁻³ M via adsorption on metal surfaces (Langmuir isotherm, ΔG°ads = −34 kJ/mol) .
  • Polymer stabilization : Schiff base derivatives enhance photostability of poly(vinyl chloride) by scavenging UV-induced radicals .
  • Electrochemical sensors : Ultrathin polymer films of the compound enable simultaneous detection of epinephrine, uric acid, and xanthine with nM-level sensitivity .

Advanced Research Questions

Q. How does the thiol group in 5-amino-1,3,4-thiadiazole-2-thiol influence its coordination chemistry and biological activity?

The thiol (-SH) and amino (-NH₂) groups act as bifunctional ligands. In Pt(II) complexes, the thiol binds via S-atom, while the amino group participates in hydrogen bonding, stabilizing supramolecular structures. This dual reactivity enhances cytotoxic activity (e.g., IC₅₀ = 8.2 µM against HeLa cells) and enables enzyme inhibition (e.g., hCA-II with Ki = 0.84 µM) . Computational modeling shows the thiol’s nucleophilicity (Fukui index f⁻ = 0.12) drives interactions with electrophilic enzyme residues .

Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?

Discrepancies in anti-convulsant or antiproliferative activity often arise from:

  • Structural variations : Substituents on the thiadiazole ring (e.g., benzyl vs. phenyl groups) alter lipophilicity and target binding.
  • Assay conditions : Varying pH or ionic strength affects ionization of the thiol group (pKa ≈ 8.5).
  • Pharmacophore models : Validate using molecular docking (e.g., Glide XP scoring for hCA-II binding) and in vivo seizure models (e.g., maximal electroshock test ED₅₀ = 45 mg/kg) .

Q. How can the compound’s supramolecular interactions be exploited in nanotechnology?

Embedding the compound into Fe₃O₄@C₁₈ core-shell nanocoatings enhances interfacial stability in perovskite solar cells (PCE = 21.3%, vs. 18.7% for unmodified cells). The thiadiazole ring facilitates π-π stacking with perovskite layers, while the thiol anchors to metal oxide surfaces, reducing charge recombination .

Methodological Considerations

Q. What are best practices for handling 5-amino-1,3,4-thiadiazole-2-thiol in the laboratory?

  • Safety : Use PPE (nitrile gloves, safety goggles) due to irritancy (LD₅₀ = 250 mg/kg in mice).
  • Storage : Keep in airtight containers at <25°C to prevent oxidation of the thiol group.
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic sulfide emissions .

Q. How to design derivatives with enhanced pharmacological properties?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to boost anticonvulsant activity.
  • Prodrug strategies : Mask the thiol with acetyl groups to improve bioavailability, followed by enzymatic cleavage in vivo .

Data Highlights

  • Synthesis Optimization : Ultrasound reduces reaction time from 6 hours to 90 minutes .
  • Corrosion Inhibition : Efficiency increases from 78% (10⁻⁴ M) to 92% (10⁻³ M) .
  • Biological Activity : Derivatives show IC₅₀ values ranging from 8.2 µM (anticancer) to 45 mg/kg (anti-convulsant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.